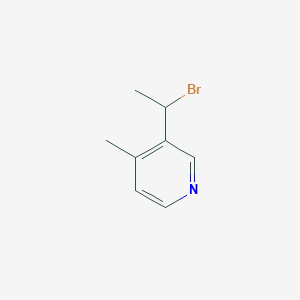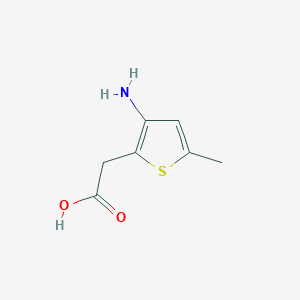![molecular formula C12H9ClF3NO B13199143 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B13199143.png)
5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl-substituted phenyl ring attached to the oxazole core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and chloromethyl groups.
Addition reactions: The oxazole ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, and amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution products: Various substituted derivatives depending on the nucleophile used.
Oxidation products: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.
Reduction products: Compounds with reduced functional groups, such as alcohols or alkanes.
Scientific Research Applications
5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 3-(2-Chloro-4-fluorobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole
Uniqueness
5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both a chloromethyl and a trifluoromethyl group can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H9ClF3NO |
|---|---|
Molecular Weight |
275.65 g/mol |
IUPAC Name |
5-(chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H9ClF3NO/c1-7-10(6-13)18-11(17-7)8-3-2-4-9(5-8)12(14,15)16/h2-5H,6H2,1H3 |
InChI Key |
VMCXFSFFAQKYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)



![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)

![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)

![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13199107.png)



